molecular formula C7H8ClNO B1431093 (6-Chloro-4-methylpyridin-2-yl)methanol CAS No. 1227601-23-1

(6-Chloro-4-methylpyridin-2-yl)methanol

Cat. No.: B1431093
CAS No.: 1227601-23-1
M. Wt: 157.6 g/mol
InChI Key: UZMNJKLXXGTIKS-UHFFFAOYSA-N
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Description

(6-Chloro-4-methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8ClNO . It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a methyl group at the 4th position, and a hydroxymethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol typically involves the chlorination of 4-methylpyridine followed by a hydroxymethylation reaction. The general synthetic route can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (6-Chloro-4-methylpyridin-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It has been studied for its potential antimicrobial and antifungal properties .

Medicine: The compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (6-Chloro-4-methylpyridin-2-yl)methanol depends on its specific applicationFor example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: (6-Chloro-4-methylpyridin-2-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and industrial applications .

Biological Activity

(6-Chloro-4-methylpyridin-2-yl)methanol is an organic compound characterized by a pyridine ring with a chlorine atom and a hydroxymethyl group. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that this compound exhibits potential biological activities, particularly in modulating neurotransmitter receptors and enzymes.

  • Molecular Formula : C7_7H8_8ClN
  • Molecular Weight : Approximately 157.60 g/mol
  • Structural Features : The presence of the chloro and hydroxymethyl groups contributes to its reactivity and biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets, such as neurotransmitter receptors. Notably, it has been studied for its effects on glutamate receptors, which are crucial for cognitive functions and neuroplasticity. Modifications to its structure can enhance binding affinity and specificity towards these receptors, potentially leading to therapeutic applications in treating cognitive impairments.

1. Neuropharmacological Effects

Research has highlighted the compound's role in modulating glutamate receptors, particularly the N-Methyl-D-Aspartate (NMDA) receptor. This receptor is essential for synaptic plasticity and memory function. Studies suggest that this compound may enhance cognitive functions by improving receptor activity.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate potential efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

3. Enzyme Inhibition

This compound has been explored as a potential inhibitor of certain enzymes involved in metabolic pathways. Its structural characteristics allow it to interact with target enzymes, leading to modulation of their activity.

Case Study 1: NMDA Receptor Modulation

In a study focusing on the modulation of NMDA receptors, this compound was shown to enhance receptor activity in vitro. The results indicated an increase in calcium influx through the receptor channels, which is critical for neuronal signaling and plasticity.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on several strains, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundChloro and hydroxymethyl groupsNMDA receptor modulation, antimicrobial
4-MethylpyridineLacks chloro and hydroxymethyl groupsLimited biological activity
6-ChloropyridineLacks methyl and hydroxymethyl groupsDifferent chemical properties

Properties

IUPAC Name

(6-chloro-4-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMNJKLXXGTIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-23-1
Record name (6-chloro-4-methylpyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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